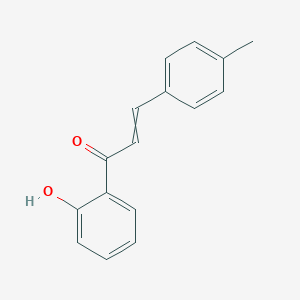

2'-Hydroxy-4-methylchalcone

Description

Structure

3D Structure

Properties

CAS No. |

16635-14-6 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3 |

InChI Key |

OOEWKJHFFYCQBM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 Methylchalcone

Conventional Chemical Synthesis Protocols

The primary methods for synthesizing 2'-Hydroxy-4-methylchalcone rely on well-established condensation reactions, which have been optimized over time to improve efficiency and product quality.

Claisen-Schmidt Condensation as the Primary Synthetic Route

The Claisen-Schmidt condensation stands as the cornerstone for the synthesis of this compound and its derivatives. nih.govorientjchem.org This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. nih.govwikipedia.org Specifically, 2'-hydroxyacetophenone (B8834) is reacted with 4-methylbenzaldehyde (B123495) to yield the target chalcone (B49325). nih.gov

The Claisen-Schmidt condensation is typically carried out in the presence of a base catalyst. Sodium hydroxide (B78521) (NaOH) has proven to be a highly effective catalyst for this transformation. researchgate.net The reaction is often conducted in an alcoholic solvent, such as ethanol (B145695), at room temperature. nih.gov Research has shown that the choice of base and solvent can significantly impact the reaction's success. While sodium hydroxide is a common and effective choice, other bases like calcium hydroxide and magnesium hydroxide have been found to be ineffective. researchgate.net Lithium hydroxide shows some catalytic activity, but sodium hydroxide provides the best results among the tested bases. researchgate.net In terms of solvents, isopropyl alcohol has been identified as a superior medium compared to methanol (B129727), ethanol, acetonitrile (B52724), dichloromethane, and tetrahydrofuran. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient alternative, significantly reducing reaction times from hours to mere minutes and improving yields. banglajol.info

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Temperature plays a critical role, with studies indicating that conducting the reaction at 0°C leads to the best yields. researchgate.net The quantity of the base catalyst is another significant factor; for instance, using a specific amount of a 40% NaOH solution has been shown to provide optimal results for a given reactant scale. researchgate.net The amount of solvent is also a key parameter to control for achieving the best outcomes. researchgate.net Stirring time has been examined, with approximately four hours being sufficient for reaction completion, as further stirring does not lead to a significant increase in yield. researchgate.net Purification of the final product is typically achieved through recrystallization from solvents like ethanol or a mixture of ethyl acetate (B1210297) and n-hexane. nih.govbanglajol.info

Aldol (B89426) Condensation Variants, Including Solvent-Free Techniques

In addition to the traditional Claisen-Schmidt condensation, variations of the aldol condensation, particularly solvent-free methods, have been developed as environmentally friendly alternatives. researchgate.netuitm.edu.my These "green chemistry" approaches often involve grinding solid reactants together in the presence of a solid base catalyst, such as sodium hydroxide, eliminating the need for organic solvents. researchgate.netuitm.edu.my This technique has been shown to produce chalcones in high yields and purity with significantly shorter reaction times compared to conventional methods. uitm.edu.my Mechanochemical methods, such as ball milling and screw extrusion, have also been explored for the solvent-free synthesis of chalcones, offering scalable and sustainable production routes. rsc.orgresearchgate.net

Biotransformation and Enzymatic Synthesis of this compound and Derivatives

Biotransformation offers a powerful and selective alternative to chemical synthesis for modifying this compound and producing novel derivatives. mdpi.commdpi.com This approach utilizes whole microbial cells or isolated enzymes to carry out specific chemical reactions. acs.org

Microbial Reduction of the α,β-Unsaturated Carbonyl System

A common biotransformation pathway for chalcones is the reduction of the α,β-unsaturated carbonyl system to form the corresponding dihydrochalcones. mdpi.comresearchgate.net This regioselective reduction is catalyzed by ene-reductases present in various microorganisms, including bacteria, fungi, and yeasts. mdpi.comresearchgate.net

For this compound, whole cells of aerobic bacteria such as Gordonia sp. and Rhodococcus sp. have been successfully employed to reduce the C=C double bond, yielding 2'-hydroxy-4'-methyldihydrochalcone as the main product with yields up to 35%. mdpi.com Interestingly, these bacterial strains also produced an unexpected product of reduction and simultaneous hydroxylation at the C-4 position, resulting in 2,4-dihydroxy-4'-methyldihydrochalcone. mdpi.com The biotransformation is typically complete within 24 hours, although extending the reaction time can lead to the formation of additional metabolites. mdpi.com Filamentous fungi, such as Isaria fumosorosea, have also been shown to biotransform this compound, leading to products like 2'-hydroxy-4-methyldihydrochalcone 5'-O-β-D-(4''-O-methyl)-glucopyranoside. researchgate.net

Regioselective Hydroxylation Reactions Mediated by Microorganisms

Beyond reduction, microorganisms can also introduce hydroxyl groups onto the chalcone framework at specific positions. This regioselective hydroxylation is a valuable tool for creating new, functionalized derivatives.

In addition to the primary hydrogenation product, microbial transformation of this compound can yield more complex molecules. The same bacterial strains, Gordonia sp. DSM 44456 and Rhodococcus sp. DSM 364, that reduce the double bond have also been observed to catalyze a simultaneous hydroxylation reaction. mdpi.com This leads to the formation of 2',4-dihydroxy-4'-methyldihydrochalcone, a novel compound, with isolated yields between 12.7% and 16.4%. mdpi.com This demonstrates that the enzymatic machinery of these bacteria can perform a tandem reduction-hydroxylation sequence. The presence of the hydroxyl group at the C-2' position on the chalcone appears to direct the monooxygenase to introduce a new hydroxyl group at the C-4 position of the B-ring. mdpi.com

The enzymatic hydroxylation of aromatic compounds in microorganisms and other biological systems is frequently mediated by cytochrome P450 (CYP450) monooxygenases. tum.deresearchgate.netnih.gov These enzymes are a diverse superfamily of catalysts capable of inserting an oxygen atom into a wide range of substrates. researchgate.net In the context of chalcone metabolism, CYP450 enzymes have been identified as responsible for hydroxylations at various positions on the aromatic rings. researchgate.net For example, studies with other chalcones have shown that recombinant rat CYP450 enzymes can catalyze hydroxylation at the 2-, 4-, and 4'-positions. researchgate.net While the specific CYP450 enzymes from Gordonia sp. and Rhodococcus sp. involved in the hydroxylation of this compound have not been fully characterized, the nature of the reaction strongly suggests the involvement of a CYP450-dependent monooxygenase. mdpi.comtum.de

Glycosylation Strategies for Enhancing Chalcone Derivatives

Glycosylation, the enzymatic attachment of sugar moieties to a substrate, is a key strategy for modifying the physicochemical properties of natural products. mdpi.com This process can be achieved using whole-cell biotransformations or isolated glycosyltransferase enzymes.

Enzymes known as glycosyltransferases (GTs) are capable of catalyzing the transfer of a sugar group from an activated donor, such as UDP-glucose, to an acceptor molecule like a chalcone. mbl.or.krnih.gov A promiscuous glycosyltransferase, BsGT1, from Bacillus subtilis ATCC 6633 has demonstrated the ability to glycosylate various chalcones. mbl.or.kr While direct glycosylation of this compound by this specific enzyme is not detailed, BsGT1 has been shown to effectively convert 4'-hydroxy-4-methylchalcone into its corresponding 4'-O-β-D-glucoside with 100% conversion in a whole-cell biotransformation system. mbl.or.kr This indicates that phenol (B47542) hydroxyl groups on the chalcone scaffold are accessible to glycosylation by microbial GTs. mbl.or.kr Furthermore, entomopathogenic fungi like Isaria fumosorosea and Beauveria bassiana have been used to biotransform this compound, resulting in glycosylated dihydrochalcone (B1670589) derivatives, showcasing the dual capability of these organisms to first reduce the chalcone and subsequently glycosylate it. mdpi.comresearchgate.net

Table 2: Biotransformation Products of this compound

| Organism/Enzyme | Substrate | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Gordonia sp. DSM 44456 | This compound | 2'-hydroxy-4-methyl-dihydrochalcone | up to 35% | mdpi.com |

| 2',4-dihydroxy-4'-methyldihydrochalcone | 12.7-16.4% | mdpi.com | ||

| Rhodococcus sp. DSM 364 | This compound | 2'-hydroxy-4-methyl-dihydrochalcone | up to 35% | mdpi.com |

| 2',4-dihydroxy-4'-methyldihydrochalcone | 12.7-16.4% | mdpi.com | ||

| Isaria fumosorosea KCH J2 | This compound | 2'-hydroxy-4-methyldihydrochalcone 5'-O-β-d-(4″-O-methyl)-glucopyranoside | 4.9% | mdpi.com |

| 4-hydroxymethyldihydrochalcone 2'-O-β-d-(4″-O-methyl)-glucopyranoside | 7.3% | mdpi.com |

Microbial Glycosylation by Filamentous Fungi (e.g., Isaria fumosorosea, Beauveria bassiana)

The biotransformation of this compound using whole-cell cultures of entomopathogenic filamentous fungi presents a valuable method for producing novel glycosylated derivatives. mdpi.comnih.gov These fungi possess enzymatic systems capable of catalyzing glycosylation, a reaction that can enhance the water solubility and stability of flavonoid compounds. mdpi.com Studies utilizing strains such as Isaria fumosorosea KCH J2 and Beauveria bassiana KCH J1.5 have demonstrated the successful glycosylation and modification of the this compound scaffold. mdpi.comnih.gov

When this compound was introduced into the culture of I. fumosorosea KCH J2, two primary products were formed. mdpi.com The biotransformation involved not only glycosylation but also the reduction of the chalcone's α,β-unsaturated double bond, leading to dihydrochalcone derivatives. mdpi.com The first product, 2′-hydroxy-4-methyldihydrochalcone 5′-O-β-d-(4″-O-methyl)-glucopyranoside, was isolated with a 4.9% yield. The second product, 4-hydroxymethyldihydrochalcone 2′-O-β-d-(4″-O-methyl)-glucopyranoside, was obtained with a higher yield of 7.3%. mdpi.com

In contrast, the biotransformation with B. bassiana KCH J1.5 yielded a chalcone glucopyranoside derivative where the original α,β-unsaturated system was retained. mdpi.comnih.gov The specific product identified is 2′-hydroxy-4-methylchalcone 3′-O-β-d-(4″-O-methyl)-glucopyranoside. researchgate.net This demonstrates that different fungal species can exhibit distinct regioselectivity in their enzymatic reactions with the same substrate.

Table 1: Microbial Glycosylation of this compound

| Biocatalyst | Substrate | Products | Yield | Reference |

|---|---|---|---|---|

| Isaria fumosorosea KCH J2 | This compound | 2′-hydroxy-4-methyldihydrochalcone 5′-O-β-d-(4″-O-methyl)-glucopyranoside | 4.9% | mdpi.com |

| 4-hydroxymethyldihydrochalcone 2′-O-β-d-(4″-O-methyl)-glucopyranoside | 7.3% | mdpi.com |

Structural Modification and Derivatization Approaches

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The structural framework of this compound, which features an electron-donating methyl group on its B-ring, can be systematically modified to explore structure-activity relationships. mdpi.com The synthesis of analogues involves the Claisen-Schmidt condensation between 2'-hydroxyacetophenone and a variously substituted benzaldehyde. mdpi.com This allows for the introduction of a wide range of functional groups onto the B-ring of the chalcone.

For instance, to study the effect of electronic properties on the B-ring, analogues can be synthesized by replacing the electron-donating methyl group with an electron-withdrawing group. A key example is the synthesis of 2'-Hydroxy-4-chloro-chalcone, which incorporates an electron-withdrawing chlorine atom at the C-4 position of the B-ring. mdpi.com The synthesis is achieved through the base-catalyzed condensation of 2-hydroxy-acetophenone and p-chlorobenzaldehyde. mdpi.com Research has shown that the presence of electron-donating groups, such as methoxy (B1213986) substituents on the A-ring, or electron-withdrawing halogens on the B-ring can be beneficial for certain biological activities. nih.gov A broad array of 2'-hydroxychalcone (B22705) analogues with diverse substituents on the B-ring have been synthesized to investigate their therapeutic potential. researchgate.net

Table 2: Synthesis of 2'-Hydroxychalcone Analogues with Varied B-Ring Substituents

| Target Compound | Ring B Substituent | Substituent Electronic Effect | Key Reagents | Reference |

|---|---|---|---|---|

| This compound | -CH₃ | Electron-donating | 2-hydroxy-acetophenone, p-methyl-benzaldehyde | mdpi.com |

Synthesis of Mannich Base Derivatives

Mannich base derivatives of hydroxychalcones are an important class of compounds in medicinal chemistry, often synthesized to enhance solubility and biological activity. openmedicinalchemistryjournal.com The synthesis of Mannich bases from this compound involves the aminomethylation of the phenolic A-ring, a reaction that leverages the reactivity of the position ortho to the hydroxyl group (C-3'). sioc-journal.cn

The general procedure for synthesizing these derivatives is the classical Mannich reaction. openmedicinalchemistryjournal.com This involves reacting the parent hydroxychalcone (B7798386) with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or diethylamine, typically under reflux in a solvent like ethanol. openmedicinalchemistryjournal.comresearchgate.net The reaction introduces an aminomethyl substituent onto the aromatic ring. For 2'-hydroxychalcones, this substitution preferentially occurs at the C-3' position, which is activated by the phenolic hydroxyl group. sioc-journal.cn The resulting Mannich bases can be converted into their hydrochloride salts to improve their solubility in aqueous media. openmedicinalchemistryjournal.com While this is a general method applicable to phenolic chalcones, it provides a direct pathway to novel derivatives of this compound. openmedicinalchemistryjournal.comsioc-journal.cn

Cyclization Pathways to Flavonoid Scaffolds (e.g., Flavanones, Flavones)

This compound is a key precursor in the synthesis of important flavonoid scaffolds, namely flavanones and flavones, through intramolecular cyclization reactions. nih.gov The pathway taken depends on the reaction conditions, leading to either the saturated flavanone (B1672756) ring system or the unsaturated flavone (B191248) core. nih.govchemijournal.com

Flavanone Synthesis: The conversion of this compound to its corresponding flavanone, 4'-methylflavanone (B8500494), is achieved through an intramolecular Michael addition. nepjol.info This cyclization can be effectively carried out by heating the chalcone in the presence of a base like sodium acetate. nih.govresearchgate.net This specific reaction has been reported to yield 4'-methylflavanone with a 37.7% yield. nih.gov Alternative methods, such as using acetic acid under microwave irradiation, provide a rapid and efficient route for the cyclization of 2'-hydroxychalcones to flavanones. nepjol.info

Flavone Synthesis: The synthesis of flavones from 2'-hydroxychalcones requires an oxidative cyclization. nih.govresearchgate.net this compound can be converted to 4'-methylflavone in a high yield of 70.0% by reacting it with an excess of iodine. nih.gov The iodine acts as the oxidizing agent that facilitates the formation of the double bond in the heterocyclic C-ring after the initial cyclization. chemijournal.com Various other reagents, including iodine monochloride and transition-metal catalysts, have also been employed for the efficient oxidative cyclization of 2'-hydroxychalcones to flavones. nih.govorganic-chemistry.org

Table 3: Cyclization of this compound to Flavanoid Scaffolds

| Product | Flavonoid Class | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4'-Methylflavanone | Flavanone | Sodium acetate, heat | 37.7% | nih.gov |

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Chalcones and 2 Hydroxy 4 Methylchalcone

Broad Spectrum of Pharmacological Activities Attributed to Chalcones

Chalcones, chemically identified as 1,3-diaryl-2-propen-1-ones, represent a significant class of open-chain flavonoids found abundantly in various edible plants, fruits, and vegetables. rjpn.orgmdpi.com These compounds and their synthetic derivatives have garnered substantial interest in medicinal chemistry due to their straightforward synthesis and a wide array of pharmacological properties. jocpr.comnih.govnih.gov The core structure of chalcones, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is responsible for their diverse biological activities. rjpn.orgjapsonline.com Preclinical research has demonstrated that chalcones possess potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties, making them promising candidates for the development of new therapeutic agents. japsonline.comontosight.aitandfonline.comnih.gov

The specific compound, 2'-Hydroxy-4-methylchalcone, belongs to this versatile family and is noted for its own range of biological activities, including antileishmanial, antimalarial, and antioxidant effects. researchgate.net The versatile scaffold of chalcones allows for structural modifications, which can lead to enhanced potency and specificity for various therapeutic targets. jocpr.comnih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. nih.govmdpi.com Chalcones have emerged as significant antioxidants, primarily due to their chemical structure which enables them to scavenge free radicals and modulate the body's endogenous antioxidant defense systems. nih.govwho.int

The antioxidant mechanism of chalcones involves the donation of a hydrogen atom from their hydroxyl groups, which neutralizes free radicals. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influence their antioxidant capacity. nih.gov Furthermore, chalcones can mitigate oxidative stress by inhibiting pro-oxidant enzymes and enhancing the activity of antioxidant enzymes. nih.govnih.gov For instance, studies have shown that chalcones can modulate enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. nih.gov

A synthetic derivative, 2-hydroxy-4'-methoxychalcone (AN07), has been shown to attenuate ROS levels by down-regulating the expression of gp91phox, a subunit of NADPH oxidase, and by stimulating the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways, which are crucial for antioxidant defense. mdpi.commdpi.com The activation of the Nrf2-antioxidant responsive element (ARE) pathway by certain chalcones leads to the expression of protective proteins like γ-glutamyl cysteine synthase (γ-GCS) and HO-1, thereby protecting cells from oxidative damage. nih.gov Some studies suggest that the pro-oxidant effect of certain chalcones at higher concentrations can contribute to their antiproliferative activity against cancer cells by inducing oxidative stress and subsequent apoptosis. mdpi.comsapub.org

Table 1: Antioxidant Mechanisms of Chalcone (B49325) Derivatives

| Chalcone Derivative | Mechanism of Action | Cell/System Studied | Reference |

|---|---|---|---|

| General Chalcones | Scavenging of reactive oxygen/nitrogen species (ROS/RNS) | In vitro assays | nih.gov |

| General Chalcones | Modulation of antioxidant enzymes (SOD, CAT) | In vitro models | nih.gov |

| 2-Hydroxy-4'-methoxychalcone (AN07) | Attenuation of ROS, downregulation of gp91phox, stimulation of Nrf2/HO-1 pathway | RAW 264.7 macrophages | mdpi.commdpi.com |

| Acridine chalcone 1C | Induction of ROS/RNS and superoxide production | Human colorectal HCT116 cells | mdpi.com |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl) phenyl acrylate | Activation of Nrf2-ARE pathway, increased expression of GCLC and HO-1 | PC12 rat pheochromocytoma cells | nih.gov |

Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic inflammatory diseases. Chalcones have demonstrated significant anti-inflammatory and immunomodulatory effects by targeting key mediators of the inflammatory cascade. nih.govnih.govfrontiersin.org Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

A primary target for many chalcones is the cyclooxygenase (COX) enzyme system, with some derivatives showing selective inhibition of COX-2, the inducible isoform associated with inflammation. frontiersin.org By inhibiting COX enzymes, chalcones reduce the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators. nih.govfrontiersin.org Furthermore, chalcones are known to suppress the expression and activity of inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), another key inflammatory molecule. nih.govrsc.org

The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, is another major target. nih.govrsc.org Chalcones can inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes that code for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comrsc.org For example, 2-hydroxy-4'-methoxychalcone (AN07) was found to decrease the upregulation of IL-1β and IL-6 in human aortic smooth muscle cells. nih.gov Similarly, 2′-hydroxy-4′,6′-dimethoxychalcone significantly mitigated the lipopolysaccharide (LPS)-induced expression of NO, PGE2, and inflammatory cytokines by reducing NF-κB activation. mdpi.comnih.gov

Table 2: Anti-inflammatory Targets of Chalcone Derivatives

| Chalcone Derivative | Target/Mechanism | Effect | Reference |

|---|---|---|---|

| General Chalcones | Cyclooxygenase (COX-1, COX-2) | Inhibition of enzyme activity | nih.govfrontiersin.org |

| General Chalcones | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression and activity | nih.govrsc.org |

| General Chalcones | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation and signaling | nih.govrsc.org |

| 2-Hydroxy-4'-methoxychalcone (AN07) | IL-1β, IL-6 | Decreased upregulation | nih.gov |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of production | mdpi.comnih.gov |

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chalcones have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal actions. jocpr.comscholarsresearchlibrary.comscielo.org.co The antimicrobial properties are often attributed to the α,β-unsaturated ketone moiety, which can react with microbial components. biotech-asia.org

Chalcone derivatives have demonstrated efficacy against various Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. scholarsresearchlibrary.comscielo.org.co Their activity against Gram-negative bacteria is sometimes limited due to the outer membrane of these organisms acting as a penetration barrier, though certain cationic chalcones have shown activity against resistant Gram-negative strains. scielo.org.co The presence of specific substituents, such as halogens or electron-rich rings, can enhance the antimicrobial potency of chalcones. scholarsresearchlibrary.com

In addition to their antibacterial effects, many chalcones exhibit promising antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger. scholarsresearchlibrary.commdpi.comrjptonline.org For example, a series of chalcone-derived benzimidazoles showed good activity against tested fungal species. biotech-asia.org The introduction of trifluoromethyl or trifluoromethoxy groups into the chalcone structure has also been shown to yield compounds with potent antibacterial and antifungal properties. mdpi.com

Table 3: Antimicrobial Activity of Selected Chalcone Derivatives

| Chalcone Derivative | Target Microorganism(s) | Activity | Reference |

|---|---|---|---|

| (Z)-1-(3,5-dichloro-2-hydroxyphenyl)–3-(4-methoxyphenyl)prop-2-en-1-one | Bacillus subtilis, Penicillium chrysogenum | Equipotent to commercial antibiotics | scholarsresearchlibrary.com |

| 2,4-dihydroxychalcones | Staphylococcus genus (including MRSA), Candida albicans | Bacteriostatic, bactericidal, and fungicidal effects | scielo.org.co |

| Trifluoromethoxy substituted chalcones | Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus niger | Potent antimicrobial activity | mdpi.com |

| Chalcone derived benzimidazoles | Various fungal species, Gram-positive bacteria | Good antifungal and antibacterial activity | biotech-asia.org |

Chalcones represent a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms. tandfonline.comnih.govnih.gov Their ability to be conveniently synthesized and modified allows for the development of potent and selective anticancer compounds. nih.govmdpi.com

The anticancer mechanisms of chalcones are diverse and include the induction of apoptosis (programmed cell death), disruption of the cell cycle, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of key cancer-related signaling pathways. tandfonline.comnih.gov Many chalcones trigger apoptosis by causing a collapse of the mitochondrial membrane potential, interfering with cellular respiration, and activating apoptotic pathways. sapub.orgnih.gov They can also arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. sapub.org

Chalcones have been shown to target numerous molecular players involved in cancer progression, such as tubulin, nuclear factor-kappa B (NF-κB), vascular endothelial growth factor (VEGF), and the p53 tumor suppressor pathway. nih.govmdpi.com Specifically, some chalcones bind to tubulin, preventing its polymerization into microtubules and thus disrupting cell division. sapub.org Hydroxylated chalcones are particularly noted for their cytotoxic mechanisms. nih.gov Research on 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) has demonstrated its anti-angiogenic and anti-tumor activities in animal models, suggesting that its anticancer effect may be linked to its ability to inhibit vessel formation. nih.gov

Table 4: Anticancer Mechanisms of Chalcone Derivatives

| Chalcone Derivative/Class | Mechanism of Action | Target Cell Line/Model | Reference |

|---|---|---|---|

| General Chalcones | Induction of apoptosis, cell cycle disruption, anti-angiogenesis | Various cancer cells | tandfonline.comnih.gov |

| Hydroxylated chalcones | Collapse of mitochondrial membrane potential, mitochondrial uncoupling | Isolated rat hepatocytes | nih.gov |

| 2'-hydroxy-4'-methoxychalcone (HMC) | Anti-angiogenic and anti-proliferative activity | Murine Lewis lung carcinoma, Sarcoma 180 | nih.gov |

| Chalcone–indole hybrids | Potent cytotoxic activity | HepG2, A549, MCF-7, and drug-resistant cell lines | nih.gov |

| 2′-amino-4-methylchalcone | Inhibition of topoisomerase IIA (topo IIA) transcription | Not specified | mdpi.com |

The ability of chalcones to inhibit various enzymes is a key aspect of their therapeutic potential. jocpr.com This inhibitory action is not limited to one class of enzymes but spans several types involved in different pathological processes.

Chalcones are well-known inhibitors of enzymes implicated in inflammation, such as cyclooxygenases (COX-1 and COX-2). frontiersin.org In the context of metabolic disorders, certain chalcones have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govfrontiersin.org This activity suggests their potential as antidiabetic agents. For example, butein (B1668091), a chalcone, showed significant inhibition of α-glucosidase and moderate inhibition of α-amylase. nih.govfrontiersin.org

Furthermore, chalcones have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases. Several studies have reported the synthesis and evaluation of chalcone derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.govmdpi.com The compound this compound itself has been synthesized and evaluated as an AChE inhibitor. nih.gov Chalcones also act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair, which is a mechanism that contributes to their anticancer activity. mdpi.com

Table 5: Enzyme Inhibitory Activities of Chalcones

| Chalcone Derivative/Class | Target Enzyme | Therapeutic Relevance | Reference(s) |

|---|---|---|---|

| 2-hydroxy-3,4,6-trimethoxychalcone | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Anti-inflammatory | frontiersin.org |

| Butein, Xanthohumol | α-glucosidase, α-amylase | Antidiabetic | nih.govfrontiersin.org |

| This compound | Acetylcholinesterase (AChE) | Neuroprotective (Alzheimer's Disease) | nih.govnih.gov |

| 2′-amino-4-methylchalcone | Topoisomerase IIA (topo IIA) | Anticancer | mdpi.com |

| Lavandulylated chalcone | β-glucosidase | Antidiabetic | nih.govfrontiersin.org |

Beyond the activities already detailed, the therapeutic applications of chalcones extend to several other areas, highlighting their versatility.

Antidiabetic: As mentioned, chalcones can inhibit α-glucosidase and α-amylase. nih.govfrontiersin.org Additionally, certain chalcones like xanthoangelol (B1683599) and 4-hydroxyderricin (B1235420) have been shown to lower blood sugar in hyperglycemic mice by exhibiting insulin-like activity. frontiersin.org

Antiparasitic: Chalcones have demonstrated significant activity against various parasites. jocpr.com They have been reported to possess both antimalarial and antileishmanial properties, making them potential leads for developing new treatments for these infectious diseases. jocpr.comresearchgate.net

Neuroprotective: The neuroprotective effects of chalcones are increasingly being recognized. Some derivatives can protect neuronal cells from damage induced by toxins. researchgate.net For example, the synthetic chalcone derivative AN07 (2-hydroxy-4'-methoxychalcone) has been shown to up-regulate neurotrophic signals and attenuate apoptosis in human dopaminergic cells, suggesting its potential in managing neurodegenerative conditions. mdpi.com

Vasoprotective: The cardiovascular benefits of flavonoids are well-documented, and chalcones are no exception. The chalcone derivative AN07 (2-hydroxy-4'-methoxychalcone) has been studied for its potential anti-atherosclerotic effects. It was found to inhibit the proliferation and inflammation of human aortic smooth muscle cells, a key process in the development of atherosclerosis, suggesting a vasoprotective role. nih.gov

Specific Preclinical Investigations of this compound

Studies on Antioxidant Activity

This compound has demonstrated notable antioxidant properties. ontosight.ai The antioxidant capacity is often attributed to the presence of the hydroxyl group, which can facilitate electron transfer, a key mechanism in neutralizing free radicals. researchgate.net This is a characteristic feature of many chalcones, which are recognized for their ability to protect against oxidative stress and cellular damage. ontosight.aiijmspr.in

Assessment of Anti-inflammatory Efficacy

The anti-inflammatory potential of this compound has been a subject of investigation. ontosight.aimdpi.com Chalcones, as a group, are known to inhibit inflammatory pathways. ontosight.ainih.gov Studies on 2'-hydroxy-chalcones have highlighted their potential as inhibitors of lipoxygenases (LOXs), enzymes that play a role in the inflammatory process. mdpi.compreprints.org The introduction of a methyl group at the 4-position of ring B in 2'-hydroxy-chalcones has been suggested to enhance their anti-inflammatory activity. mdpi.compreprints.org

Evaluation of Antimicrobial Properties

The antimicrobial activity of this compound and its derivatives has been explored against various pathogens. ontosight.airesearchgate.netresearchgate.net While some chalcones have shown significant inhibitory effects against bacteria and fungi, the specific efficacy can vary. ontosight.airesearchgate.netnih.gov For instance, in one study, while certain chloro-substituted 2'-hydroxychalcones completely inhibited the growth of Escherichia coli, the unsubstituted 2'-hydroxychalcone (B22705) showed less potent activity. researchgate.net Another study indicated that this compound, among other derivatives, was predicted to have moderate potency against phytopathogenic fungi and bacteria. banglajol.info

Investigations into Anticancer and Cytotoxicity

The anticancer and cytotoxic properties of chalcones are well-documented, with many derivatives showing the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). ontosight.aimdpi.comsemanticscholar.org While specific data on the anticancer activity of this compound is part of broader research into chalcone derivatives, related compounds have shown significant effects. For example, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone was found to be highly cytotoxic against MCF-7 and SKBR-3 breast cancer cell lines. tandfonline.com The anticancer potential of chalcones is often linked to their ability to interact with various cellular targets and signaling pathways. semanticscholar.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Profiles

This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. nih.govmdpi.com In one study, this compound was among a series of 2'-hydroxychalcones tested for AChE inhibitory activity. It showed some activity, although it was not the most potent compound in the series. nih.gov The presence of a hydroxyl group on the A ring and non-polar effects are thought to enhance the binding of hydroxychalcones to the peripheral anionic site of human acetylcholinesterase. mdpi.com Other studies have also identified 2'-hydroxychalcones as potential AChE inhibitors, with some showing selectivity for AChE over BChE. nih.govnih.gov

Table 1: Summary of Preclinical Investigations of this compound

| Pharmacological Activity | Findings |

|---|---|

| Antioxidant Activity | Possesses antioxidant properties, likely due to the hydroxyl group facilitating electron transfer to neutralize free radicals. ontosight.airesearchgate.net |

| Anti-inflammatory Efficacy | Investigated for anti-inflammatory potential, with related 2'-hydroxy-chalcones showing inhibition of lipoxygenases. ontosight.aimdpi.compreprints.org |

| Antimicrobial Properties | Evaluated against various microbes, with some studies indicating moderate activity against certain bacteria and fungi. ontosight.airesearchgate.netresearchgate.netbanglajol.info |

| Anticancer and Cytotoxicity | As a chalcone, it belongs to a class of compounds known for anticancer properties, though specific data is limited. Related chalcones show significant cytotoxicity against cancer cell lines. ontosight.aisemanticscholar.orgtandfonline.com |

| AChE/BChE Inhibition | Shows inhibitory activity against acetylcholinesterase (AChE), suggesting potential for neuroprotective applications. nih.govmdpi.com |

Elucidation of Molecular Mechanisms of Action (General to Chalcone Derivatives)

The diverse biological activities of chalcone derivatives stem from their ability to interact with a multitude of molecular targets and signaling pathways. nih.govmdpi.com Their mechanisms of action are complex and multifaceted.

In the context of anticancer activity, chalcones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com They can cause cell cycle arrest, often at the G2/M phase, by modulating the expression of regulatory proteins like Cdc25C and cyclin B1. mdpi.com Furthermore, some chalcones inhibit angiogenesis, the formation of new blood vessels essential for tumor growth, by downregulating proangiogenic factors such as VEGF. mdpi.com The NF-κB signaling pathway, crucial for inflammation and cell survival, is another key target that is often suppressed by chalcones. mdpi.com

The antimicrobial action of chalcones can involve several mechanisms, including the inhibition of bacterial enzymes and efflux pumps, as well as increasing the permeability of the microbial cell membrane. researchgate.netresearchgate.net

As anti-inflammatory agents, chalcones can inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which are central to the inflammatory cascade. mdpi.comnih.gov

The neuroprotective effects of some chalcones are linked to their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Molecular docking studies suggest that these compounds can bind to both the catalytic and peripheral anionic sites of AChE. nih.gov Additionally, their antioxidant properties contribute to neuroprotection by mitigating oxidative stress. ijmspr.in

At a broader level, the biological effects of chalcones are significantly influenced by the types and positions of substituent groups on their aromatic rings, which can alter their electronic properties and binding affinities to various molecular targets. nih.gov

Pathways Governing Anti-inflammatory Responses

The anti-inflammatory effects of chalcones are well-documented and are exerted through the modulation of several key signaling pathways and inflammatory mediators. researchgate.net These compounds can interfere with the production of pro-inflammatory cytokines and enzymes crucial for the inflammatory cascade. A study on a novel chalcone derivative demonstrated significant reductions in the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in a mouse model of acute lung injury. aging-us.com

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory action of many chalcones. mdpi.comnih.gov Chalcones can suppress NF-κB activation through various mechanisms, including the inhibition of IκB (inhibitor of kappa B) degradation and by interfering with the DNA-binding activity of NF-κB. mdpi.comresearchgate.netresearchgate.net

In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB dimers (commonly p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.comnih.gov

Several chalcone derivatives have been shown to inhibit this process. For instance, 2'-hydroxychalcone has been demonstrated to significantly reduce the expression of phosphorylated IκB and phosphorylated NF-κB p65. medchemexpress.com Similarly, a synthetic chalcone, 2-hydroxy-3',5,5'-trimethoxychalcone, was found to block the phosphorylation of IκB and the p65/RelA subunit of NF-κB in microglial cells. researchgate.net Other studies have shown that chalcones like butein can directly inhibit IKK activation, thereby preventing IκBα phosphorylation and degradation. nih.gov This inhibitory action on the NF-κB pathway leads to a downstream reduction in the expression of various inflammatory mediators. mdpi.com

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. rjraap.comnih.gov Many chalcones have been identified as inhibitors of COX enzymes, contributing significantly to their anti-inflammatory profile. dovepress.com The α,β-unsaturated carbonyl system, a characteristic feature of the chalcone scaffold, is also found in many selective COX-2 inhibitors. rjraap.comnih.gov

Chalcone derivatives have demonstrated the ability to inhibit both COX-1 and COX-2 isoforms. dovepress.com Some synthetic chalcones have shown strong and selective inhibitory activity against COX-2. dovepress.com This inhibition of COX-2 leads to a decrease in prostaglandin production, thereby mitigating the inflammatory response. nih.gov The anti-inflammatory properties of certain chalcones are directly linked to the downregulation of COX-2 expression, often as a consequence of NF-κB inhibition. encyclopedia.pubmdpi.com Studies have identified several chalcone analogues as potent COX-2 inhibitors, highlighting their potential in managing inflammatory conditions. researchgate.net

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). aging-us.comnih.gov Chalcones and their derivatives have been shown to effectively suppress the expression and secretion of these critical signaling molecules. aging-us.comnih.gov

For example, a series of chalcone analogues demonstrated dose-dependent inhibition of TNF-α, IL-1β, and IL-6 release in macrophage cell lines. nih.gov Boronic chalcones have been shown to drastically reduce levels of TNF, IL-6, and IL-1β in stimulated immune cells. mdpi.com The mechanism often involves the inhibition of upstream signaling pathways like NF-κB and MAPK, which control the transcription of these cytokine genes. aging-us.comnih.gov Trans-chalcone, for instance, has been found to decrease the hepatic levels of IL-8, a pro-inflammatory chemokine. researchgate.net Similarly, licochalcone A has been reported to suppress IL-6 and TNF-α secretion in human dendritic cells. nih.gov This broad-spectrum inhibition of pro-inflammatory cytokines underscores the potent anti-inflammatory capacity of the chalcone scaffold. mdpi.comekb.eg

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, play a crucial role in transducing extracellular signals into cellular responses, including inflammation. encyclopedia.pubmdpi.com Aberrant activation of these pathways is linked to the production of inflammatory mediators. mdpi.com Chalcones have been found to interfere with these pathways, contributing to their anti-inflammatory effects.

Specifically, 2'-hydroxychalcone has been shown to elevate the levels of phosphorylated ERK and JNK. medchemexpress.com In another study, a chalcone derivative was found to significantly suppress the phosphorylation of JNK and ERK, but not p38 MAPK, leading to the inhibition of cytokine secretion. The inhibition of JNK and NF-κB activation by certain chalcone analogues leads to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.gov Furthermore, flavokawain A has been reported to inhibit p38-regulated/activated kinase (PRAK) and MAPK-activated protein kinase (MAPKAP-K)-3. encyclopedia.pubmdpi.com This modulation of MAPK signaling pathways is a key mechanism through which chalcones regulate the inflammatory response. nih.gov

Molecular Events in Cytotoxicity and Apoptosis Induction

Beyond their anti-inflammatory properties, chalcones are recognized for their cytotoxic effects on various cancer cells, primarily through the induction of apoptosis (programmed cell death). nih.govfrontiersin.org This process is orchestrated by a complex series of molecular events that can be triggered through intrinsic (mitochondrial) and/or extrinsic (death receptor-mediated) pathways.

A common mechanism involves the generation of reactive oxygen species (ROS). mdpi.com The accumulation of ROS can lead to cellular stress, including endoplasmic reticulum stress, and the activation of signaling cascades that promote apoptosis. nih.govnih.gov For instance, the chalcone derivative SL4 was found to induce apoptosis in human cancer cells through the accumulation of ROS and subsequent activation of the JNK and p38 MAPK signaling pathways. epa.gov

The intrinsic pathway of apoptosis is frequently engaged by chalcones. This involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. nih.govnih.gov Chalcones can cause an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. frontiersin.orgnih.govresearchgate.net This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.gov This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3, which dismantle the cell. nih.govfrontiersin.orgmdpi.com

Some chalcones can also trigger the extrinsic pathway. For example, 2'-hydroxy-4',5'-dimethoxychalcone (B1253414) was found to induce apoptosis by upregulating death receptor 5 (DR5) through a ROS-mediated mechanism. nih.gov The activation of death receptors leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. nih.gov In many cases, both intrinsic and extrinsic pathways are activated, as evidenced by the activation of caspases-8, -9, and -3. epa.govnih.gov Furthermore, chalcones have been observed to induce cell cycle arrest, often at the G2/M phase, which can prevent cancer cell proliferation and contribute to apoptosis. mdpi.comnih.gov

Enzyme Active Site Interactions and Binding Dynamics (e.g., Acetylcholinesterase)

The pharmacological effects of chalcones are also attributed to their ability to directly bind to and inhibit the activity of various enzymes. Molecular docking and kinetic studies have provided insights into these interactions at a molecular level.

A notable target for some chalcones is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. A series of 2'-hydroxychalcones has been evaluated as inhibitors of human AChE. nih.govnih.gov Molecular modeling studies suggest that these chalcones can interact with residues in both the peripheral anionic site (PAS) and the gorge region of the enzyme. nih.govnih.gov Kinetic studies have confirmed that they often act as mixed-type inhibitors, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov The presence of hydroxyl and methoxy groups on the chalcone rings appears to be important for establishing hydrogen bonds with amino acid residues within the enzyme's active site. researchgate.net

Besides AChE, chalcones have been shown to interact with other enzymes. Docking studies have revealed that chalcones can bind to the active site of enzymes like inducible nitric oxide synthase (iNOS) through hydrophobic interactions and stacking with the heme group. researchgate.net They have also been investigated as inhibitors of β-lactamase, where electron-donating groups on the chalcone structure enhance the electrostatic attraction and interaction with active site residues such as Serine-64 and Tyrosine-150. nih.gov Furthermore, chalcones have been identified as inhibitors of topoisomerases, enzymes involved in DNA replication and transcription, by interacting with the enzyme's active site or with DNA itself. mdpi.com These specific enzyme-ligand interactions highlight the diverse molecular targets of the chalcone scaffold.

Protein Binding Studies and Implications for Bioavailability (e.g., Human Serum Albumin)

The interaction of small molecule drugs with plasma proteins, particularly Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and bioavailability. Studies on this compound have revealed significant binding affinity for HSA. nih.gov

Fluorescence quenching studies have been employed to characterize this interaction. nih.govresearchgate.net When this compound is introduced to a solution of HSA, a progressive decrease in the protein's intrinsic fluorescence intensity is observed with increasing concentrations of the chalcone. researchgate.net This quenching indicates a direct interaction between the compound and the albumin protein. researchgate.net The mechanism of this interaction has been identified as static quenching, which arises from the formation of a stable ground-state complex between the fluorophore (HSA) and the quencher (this compound). nih.govresearchgate.net

Further analysis has shown that the binding process is spontaneous. nih.govnih.gov The primary intermolecular forces driving the formation of the this compound-HSA complex are hydrogen bonding and van der Waals forces. nih.govresearchgate.net Compared to related methylated flavonoids like 4'-methylflavanone (B8500494) and 4'-methylflavone, this compound demonstrates a stronger fluorescence quenching effect, suggesting a more robust interaction with HSA. nih.gov This strong binding to the primary transport protein in the bloodstream has significant implications for its bioavailability and distribution throughout the body, forming a basis for further investigation into its pharmacological efficacy. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Binding Mechanism | Static Quenching | Indicates the formation of a stable, non-fluorescent ground-state complex between the chalcone and HSA. nih.govresearchgate.net |

| Primary Interaction Forces | Hydrogen bonding and van der Waals forces | These non-covalent interactions are responsible for the stability of the chalcone-protein complex. nih.govresearchgate.net |

| Thermodynamics | Spontaneous process | The binding event is energetically favorable and occurs without external energy input. nih.govnih.gov |

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. While various chalcone derivatives have been investigated for their ability to modulate PPARγ, specific research detailing the direct effects of this compound on PPARγ expression was not available in the reviewed literature.

Studies have demonstrated that other chalcone derivatives, such as 2-hydroxy-4'-methoxychalcone, can increase both mRNA and protein expression of PPARγ in human aortic smooth muscle cells. nih.govresearchgate.net This activity contributes to anti-proliferative and anti-inflammatory effects. nih.gov The PPARγ antagonist GW9662 has been shown to attenuate the protective effects of these other chalcones, confirming the involvement of the PPARγ pathway. nih.gov However, without direct studies, it remains unconfirmed whether this compound shares this mechanism of action.

Inhibition of Glycosidase Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov Chalcones as a chemical class have garnered significant attention for their potential to inhibit these enzymes. nih.govnih.gov

The inhibitory activity of chalcones is highly dependent on their substitution pattern, including the number and position of hydroxyl, methoxy, and other functional groups on their aromatic rings. rsc.org For instance, research on a panel of chalcones indicated that the presence of hydroxyl groups at specific positions, such as C-2' and C-4' on ring A and C-3 and C-4 on ring B, is favorable for inhibitory activity. rsc.org Butein, a chalcone with multiple hydroxyl groups, has been shown to be a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase. nih.govfrontiersin.org

Despite the general interest in chalcones as glycosidase inhibitors, specific data, such as IC50 values for this compound against α-amylase and α-glucosidase, were not found in the reviewed scientific articles. Therefore, while its structural similarity to other active chalcones suggests potential activity, its specific inhibitory profile against these enzymes requires direct investigation.

Structure Activity Relationship Sar Elucidation of 2 Hydroxy 4 Methylchalcone and Its Analogues

Impact of Substituent Patterns on Pharmacological Activities

The type, number, and position of substituents on the aromatic rings (commonly designated as ring A and ring B) of the chalcone (B49325) scaffold are primary determinants of its interaction with biological targets.

The presence and placement of hydroxyl (-OH) and methyl (-CH₃) groups are crucial for the biological efficacy of chalcone analogues. The 2'-hydroxy group on ring A, in particular, is often considered a key pharmacophoric element.

Research indicates a strong correlation between the number and location of hydroxyl groups and the antioxidant activity of chalcones. Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant capabilities. mdpi.comresearchgate.net Specifically, for antibacterial activity against Gram-positive pathogens, the presence of a 2'-hydroxy group on ring A is a significant factor. acs.org Further studies have shown that for antifungal activity against Candida albicans, the position of a hydroxyl group on ring B is critical, with the order of activity being ortho > para > meta. researchgate.net In contrast, for radical scavenging activity, para-substituted hydroxyl groups on ring B have been found to be more effective than ortho-substituted ones. scispace.com

The substitution pattern of hydroxyl groups can also dictate the inhibitory activity against specific enzymes. For instance, in butyrylcholinesterase inhibition, the presence of three hydroxyl groups on the chalcone scaffold was shown to be highly favorable. mdpi.com The lack of antibacterial activity in some 5-hydroxy substituted 4-chromanones, which are related structures, has been attributed to potential intramolecular hydrogen bonding with the carbonyl group at the 4-position, which may reduce the molecule's ability to interact with external targets. acs.org

Beyond hydroxyl and methyl groups, the introduction of other functionalities such as halogens (e.g., -Cl, -Br) and alkoxy groups (e.g., -OCH₃) can significantly modulate the pharmacological profile of chalcones.

In the context of acetylcholinesterase (AChE) inhibition, an important target in Alzheimer's disease, specific substitution patterns have been found to enhance potency. A series of 2'-hydroxychalcones demonstrated that the presence of methoxy (B1213986) groups on ring A, particularly at the 4' and 6' positions, generally resulted in more active compounds. nih.gov The same study revealed that halogen substituents (bromo or chloro) on ring B also contributed to greater AChE inhibitory activity. nih.gov This suggests that a combination of electron-donating methoxy groups on ring A and electron-withdrawing or lipophilic halogens on ring B is beneficial for this specific activity. nih.gov

Similarly, for anti-inflammatory properties, a 4-bromine substituent on the B-ring has been identified as a favorable feature. mdpi.com However, the effect of a substituent can be context-dependent. For example, while hydroxyl groups often enhance biological activity, replacing them with methoxy groups has been observed to reduce antimicrobial activity in some instances. mdpi.comresearchgate.net The introduction of electron-withdrawing groups has also been linked to enhanced anti-inflammatory efficacy. biorxiv.org

The following table summarizes the observed effects of different substituents on the AChE inhibitory activity of 2'-hydroxychalcone (B22705) analogues.

| Ring A Substituent | Ring B Substituent | Relative AChE Inhibitory Activity | Reference |

| 2'-OH | None | Base Activity | nih.gov |

| 2'-OH, 4',6'-di-OCH₃ | None | Increased | nih.gov |

| 2'-OH | Halogen (Br/Cl) | Increased | nih.gov |

| 2'-OH, 4',6'-di-OCH₃ | Halogen (Br/Cl) | Highest Activity | nih.gov |

Conformational Flexibility and Stereochemical Considerations in Target Binding

Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being thermodynamically more stable and thus more predominant. unl.ptnih.gov The conformation of the bridge is critical for biological activity. Studies on anti-proliferative chalcones have determined that flexibility in the enone-containing bridge is important for activity. researchgate.net Crystallographic data suggest that increased bond rotation and weakened π-bonding in a more flexible chalcone bridge may contribute to stronger anti-proliferative effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method converts chemical structures into numerical descriptors representing their physicochemical properties (e.g., electronic, steric, hydrophobic) and uses machine learning algorithms to build predictive models. mdpi.com

QSAR studies on chalcone derivatives have been employed to guide the design of new, more potent compounds. For a series of 2'-hydroxy-4'-alkoxy chalcones with antiproliferative activity, a QSAR model indicated that the α,β-unsaturated carbonyl double bond and a planar geometry are important for the observed biological activity. nih.gov The model also suggested that removing substituents from ring A decreases antiproliferative activity, highlighting the importance of this ring for the compound's potential mechanism of action. nih.gov

Combinatorial QSAR modeling has also been used to screen large virtual libraries of chalcone derivatives to identify candidates with desirable properties, such as neuroprotective effects, while filtering out those predicted to be toxic. acs.org These models rely on calculating various molecular descriptors that encode the structural features of the compounds, which are then correlated with their activities. mdpi.com Such approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising analogues.

Advanced Research Methodologies and Analytical Approaches in 2 Hydroxy 4 Methylchalcone Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2'-Hydroxy-4-methylchalcone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide in-depth information about its molecular architecture and are critical for confirming its identity and characterizing its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the ¹H-NMR spectrum of this compound, characteristic signals confirm its structure. For instance, the protons of the α,β-unsaturated system, H-α and H-β, appear as doublets with a large coupling constant (around 15.8 Hz), indicative of a trans configuration. mdpi.com Specifically, the H-α proton resonates at approximately 7.88 ppm, while the H-β proton is observed further downfield at about 8.18 ppm. mdpi.com The presence of a 2'-hydroxyl group results in a distinct singlet in the downfield region of the spectrum, typically between δ 12-13 ppm. rsc.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the chalcone (B49325) structure is typically observed as a singlet around 189.80 ppm. mdpi.com The signals for the α and β carbons of the enone system appear at approximately 122.46 ppm and 140.05 ppm, respectively. mdpi.com The presence and position of the methyl group on the aromatic ring can also be confirmed by its characteristic chemical shift.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| ¹H | ~7.88 | d | H-α | mdpi.com |

| ¹H | ~8.18 | d | H-β | mdpi.com |

| ¹H | 12-13 | s | 2'-OH | rsc.org |

| ¹³C | ~189.80 | s | C=O | mdpi.com |

| ¹³C | ~122.46 | s | C-α | mdpi.com |

| ¹³C | ~140.05 | s | C-β | mdpi.com |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification (e.g., HR-ESI-MS, Q-TOF)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and identifying its metabolites. High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, provide highly accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its biotransformation products. mdpi.comnih.gov

For example, in studies investigating the biotransformation of this compound, HR-ESI-MS has been used to identify unexpected products. In one such study, the molecular ion peak [C₂₅H₂₄O₃ + H]⁺ at m/z 373.1800 was detected, which closely matched the calculated value of 373.1798, confirming the mass of an unexpected biotransformation product. mdpi.com This level of accuracy is essential for distinguishing between compounds with very similar masses. Q-TOF mass spectrometers are also frequently used for this purpose, offering high sensitivity and mass accuracy. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from reaction mixtures and biological samples.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of the synthesis of this compound. nih.gov It allows for the qualitative assessment of the reaction mixture, helping to determine when the starting materials have been consumed and the product has formed. nih.gov By comparing the retention factor (Rf) values of the spots on the TLC plate with those of the starting materials and the expected product, researchers can track the reaction's progress. TLC is also employed as a preliminary method to assess the purity of the synthesized compound. rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Quantitation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis and purity determination of this compound. vwr.com Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com

HPLC methods are developed and validated to ensure accuracy, precision, and linearity for the quantification of this compound. openmedicinalchemistryjournal.com The purity of the compound can be determined with a high degree of accuracy, often exceeding 97.0% as determined by HPLC analysis. vwr.com Chiral HPLC analysis can also be employed to separate and quantify enantiomers if the chalcone or its metabolites are chiral. mdpi.com

Table 2: Typical HPLC Parameters for the Analysis of Chalcones

| Parameter | Condition | Reference |

| Column | C18-Novapack (reversed phase) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | sielc.comsielc.com |

| Detection | UV-Vis Detector (e.g., at 350 nm for chalcone 1) | openmedicinalchemistryjournal.com |

| Flow Rate | Typically 0.25 - 1.0 mL/min | openmedicinalchemistryjournal.comnih.gov |

Note: Specific conditions are optimized for each analytical purpose.

HPLC-MS for Metabolite Profiling and Identification

The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful technique for the comprehensive analysis of the metabolites of this compound. openmedicinalchemistryjournal.com HPLC separates the complex mixture of the parent compound and its metabolites from a biological matrix, and the MS detector provides mass information for each separated component, enabling their identification. openmedicinalchemistryjournal.comjddtonline.info

This technique has been instrumental in studying the biotransformation of chalcones. For instance, HPLC-MS analysis of perfusates from rat intestinal studies has revealed the formation of phase II metabolites, including glucuronide and sulfate (B86663) conjugates of the parent chalcone. openmedicinalchemistryjournal.com The use of tandem mass spectrometry (MS/MS) within an HPLC-MS system allows for the fragmentation of the metabolite ions, providing structural information that is crucial for their definitive identification. researchgate.net

Computational Chemistry and Molecular Modeling

Computational studies have been instrumental in elucidating the structural and interactive properties of this compound. These theoretical approaches allow researchers to predict how the molecule might behave in a biological system, guiding further experimental work.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations have been employed to explore its binding affinity with several key proteins.

One area of investigation has been its potential as a cholinesterase inhibitor. nih.gov A study involving a series of 2'-hydroxychalcones, including the 4-methyl derivative, performed molecular docking with human acetylcholinesterase (AChE). nih.gov The simulations suggested that these compounds likely act as mixed-type inhibitors, interacting with residues in both the peripheral anionic site and the gorge region of the enzyme. nih.govnih.gov

The interaction of this compound with Human Serum Albumin (HSA), the most abundant protein in blood plasma, has also been analyzed. nih.gov Docking studies indicated that the compound binds to HSA, and this interaction is spontaneous. The primary forces driving this binding were identified as hydrogen bonding and van der Waals forces. nih.gov

Furthermore, its potential as an anti-inflammatory agent has been explored through docking with lipoxygenase (LOX) enzymes. These simulations predict that this compound can bind within the active site of LOX enzymes, suggesting it could be a promising lead compound for designing novel LOX inhibitors. researchgate.netpreprints.org

| Target Protein | Key Findings from Molecular Docking |

| Human Acetylcholinesterase (AChE) | Interacts with both the peripheral anionic site (PAS) and the gorge region, suggesting a mixed-type inhibition mechanism. nih.govnih.gov |

| Human Serum Albumin (HSA) | Binding is spontaneous, driven by hydrogen bonds and van der Waals forces, with a single binding site. nih.gov |

| Lipoxygenase (LOX) Enzymes | Binds to the active site, indicating potential as a lead compound for developing LOX inhibitors. researchgate.netpreprints.org |

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for designing new drugs (de novo) or for screening large databases for compounds with similar activity. While this methodology is widely applied in chalcone research, specific pharmacophore models derived from or developed for this compound are not extensively detailed in the available scientific literature. General studies on other chalcone series have utilized this technique to design inhibitors for targets like protein kinase CK2, highlighting the method's potential. preprints.org

Theoretical Evaluation of Protein Interactions (e.g., CK2 Protein)

The theoretical evaluation of interactions with specific proteins is crucial for understanding a compound's mechanism of action. Protein kinase CK2 is a significant target in cancer research, and its interaction with various chalcones has been studied. A theoretical investigation evaluated the interaction of a series of twenty chalcone analogs with the CK2 protein surface using docking simulations. preprints.org The study identified several chalcone derivatives with a high affinity for the protein. preprints.org However, the specific inclusion of this compound within this tested series is not explicitly confirmed in the reviewed literature.

Dynamics Simulations for Understanding Ligand-Target Binding

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, offering a more dynamic picture of the stability and conformational changes of a ligand-receptor complex.

The stability of the this compound complex with Human Serum Albumin (HSA) has been confirmed through MD simulations. nih.gov These simulations complement docking studies by showing how the complex behaves over time under simulated physiological conditions. Similarly, MD simulations were used to examine the stability of the complex formed between this compound and lipoxygenase (LOX) enzymes, further supporting its potential as a stable inhibitor. researchgate.netpreprints.orgmdpi.com

Preclinical In Vitro Experimental Models

Preclinical in vitro models are essential for validating the biological activity predicted by computational methods. These experiments use cultured cells to assess a compound's effects, such as cytotoxicity and antiproliferation.

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

Biochemical assays are fundamental in determining the specific molecular targets of this compound and quantifying its inhibitory effects on various enzymes. These in vitro tests provide crucial data on the compound's potency and mode of action.

One area of investigation has been the effect of 2'-hydroxychalcones on enzymes involved in neurodegeneration. A study on a series of 2'-hydroxychalcones, including this compound, evaluated their inhibitory activity against human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The inhibitory activity was measured using the colorimetric Ellman's method. nih.gov Kinetic studies on the most active compounds in the series revealed a mixed-type inhibition of AChE, suggesting that these chalcones may bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Another significant focus has been on enzymes related to inflammation. The inhibitory effects of 2'-hydroxychalcone (B22705) derivatives, including this compound, have been assessed on the production of key inflammatory mediators. These studies have demonstrated that certain 2'-hydroxychalcones can potently inhibit the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation. nih.gov This inhibition is often linked to the suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

The table below summarizes the findings from biochemical assays involving 2'-hydroxychalcone derivatives.

| Enzyme/Process | Assay Method | Key Findings for 2'-Hydroxychalcone Derivatives |

| Acetylcholinesterase (AChE) | Ellman's colorimetric assay | Mixed-type inhibition |

| Prostaglandin E2 (PGE2) Production | Cellular assays | Potent inhibition |

| Nitric Oxide (NO) Production | Cellular assays | Significant inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) Production | Cellular assays | Significant inhibition |

Cell-Free Systems for Mechanistic Investigations

Cell-free systems offer a simplified and controlled environment to investigate the direct interactions between a compound and its molecular targets, devoid of cellular complexity. These systems are invaluable for elucidating specific mechanisms of action.

Research on related chalcone structures provides insights into the potential applications of cell-free systems for studying this compound. For instance, the inhibitory activity of 4'-aminochalcones on the chlorinating activity of myeloperoxidase (MPO), a key enzyme in the inflammatory response, was evaluated using a cell-free, purified MPO system. mdpi.com Interestingly, the study found that methylation on the B-ring of the aminochalcone did not alter its potency towards MPO, suggesting that the core aminochalcone structure is the primary determinant of this inhibitory activity. mdpi.com

Such cell-free assays can be instrumental in dissecting the precise molecular interactions of this compound with its enzymatic targets. By isolating the enzyme and the compound, researchers can determine binding affinities, inhibition constants (Ki), and the specific type of inhibition without the confounding factors of cellular uptake, metabolism, or off-target effects. This approach allows for a detailed characterization of the compound's mechanism, guiding further structural optimization for enhanced potency and selectivity.

Preclinical In Vivo Animal Models for Efficacy Assessment

Preclinical in vivo animal models are crucial for evaluating the therapeutic efficacy and potential of drug candidates in a complex biological system before they can be considered for human trials. Various animal models have been employed to assess the pharmacological properties of this compound and related compounds.

Rodent Models for Anti-inflammatory and Pain Studies

Rodent models are widely used to investigate the anti-inflammatory and analgesic properties of novel compounds. The carrageenan-induced paw edema model in rats is a standard method to assess acute anti-inflammatory activity. frontiersin.orgacs.org In this model, the injection of carrageenan into the paw induces a localized inflammatory response, and the reduction in paw volume after treatment with the test compound indicates its anti-inflammatory effect. frontiersin.org Studies on chalcone derivatives have demonstrated significant inhibition of edema in this model. frontiersin.orgacs.org

For pain studies, the acetic acid-induced writhing test and the hot plate test in mice are commonly used. The writhing test assesses visceral pain, where a reduction in the number of abdominal constrictions indicates an analgesic effect. The hot plate test evaluates central analgesic activity by measuring the latency of the animal's response to a thermal stimulus. Chalcone derivatives have shown antinociceptive activity in both of these models.

The table below summarizes common rodent models used for anti-inflammatory and pain studies.

| Model | Species | Endpoint Measured | Application |

| Carrageenan-induced paw edema | Rat | Paw volume | Anti-inflammatory activity |

| Acetic acid-induced writhing | Mouse | Number of writhes | Analgesic (visceral pain) |

| Hot plate test | Mouse | Reaction time to heat | Analgesic (central pain) |

| Xylene-induced ear edema | Mouse | Ear swelling | Anti-inflammatory activity |

Models for Neuroinflammation and Neurodegenerative Disease Research

Animal models of neuroinflammation and neurodegenerative diseases are essential for evaluating the neuroprotective potential of compounds like this compound. Mouse models of neuroinflammation can be induced by administering agents like lipopolysaccharide (LPS), which triggers a robust inflammatory response in the brain. researchgate.net

In the context of specific neurodegenerative diseases, a mouse model of Parkinson's disease, induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is used to study the loss of dopaminergic neurons and associated motor deficits. The neuroprotective effects of compounds can be assessed by their ability to mitigate these pathological changes.